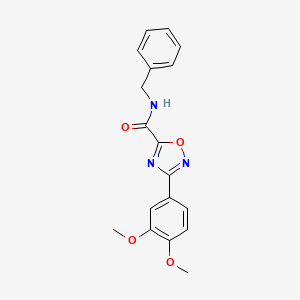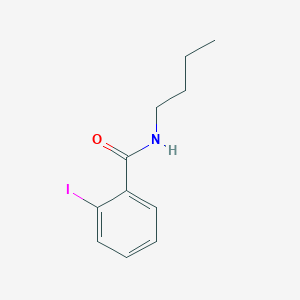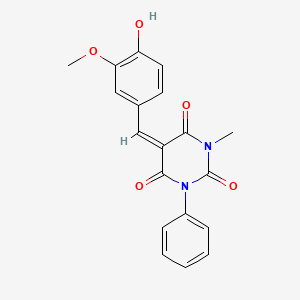
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as BDMC, is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. BDMC belongs to the class of oxadiazole compounds that are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves the modulation of various signaling pathways in cells. This compound targets the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell proliferation, survival, and apoptosis. This compound inhibits the activity of these pathways, leading to the induction of apoptosis in cancer cells.
This compound also exhibits neuroprotective effects by regulating the expression of various antioxidant enzymes, including superoxide dismutase and catalase. This compound reduces the production of reactive oxygen species, which are known to cause oxidative stress-induced neuronal damage.
Biochemical and physiological effects
This compound exhibits a range of biochemical and physiological effects, depending on the type of cells and tissues it interacts with. In cancer cells, this compound induces apoptosis by inhibiting the activity of the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound also inhibits the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl, leading to the activation of caspases and the induction of apoptosis.
In neuronal cells, this compound exhibits neuroprotective effects by regulating the expression of various antioxidant enzymes, reducing the production of reactive oxygen species, and protecting neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several advantages as a research tool. It exhibits potent anticancer and neuroprotective effects, making it a promising compound for the development of new drugs. This compound is also relatively easy to synthesize and can be obtained in high purity.
However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer to cells or animals. This compound also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for this compound, as well as its potential side effects.
Another direction is to explore the mechanism of action of this compound in more detail. Studies are needed to identify the specific targets of this compound in cells and to elucidate the signaling pathways involved in its anticancer and neuroprotective effects.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound exhibits potent anticancer and neuroprotective effects, making it a promising compound for the development of new drugs. Further studies are needed to determine the optimal dosage and administration method for this compound, as well as its potential side effects.
Synthesemethoden
The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3,4-dimethoxybenzohydrazide with benzyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form this compound. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including breast, lung, colon, and liver cancer cells. This compound induces apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
This compound has also been studied for its potential applications in the field of neuroprotection. Studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. This compound protects neurons by regulating the expression of various antioxidant enzymes and reducing the production of reactive oxygen species.
Eigenschaften
IUPAC Name |
N-benzyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-9-8-13(10-15(14)24-2)16-20-18(25-21-16)17(22)19-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMWVZPSGJNTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}thio)pyrimidine](/img/structure/B5347495.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5347508.png)
![methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B5347509.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)
![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)
![1-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-oxoethyl}azepan-2-one](/img/structure/B5347541.png)

![1'-isopropyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347561.png)


![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5347597.png)